molecular formula C12H20N2O4 B14765804 Methyl 2-amino-3-(2-oxo-8-oxa-1-azaspiro[4.5]decan-3-yl)propanoate

Methyl 2-amino-3-(2-oxo-8-oxa-1-azaspiro[4.5]decan-3-yl)propanoate

Cat. No.: B14765804
M. Wt: 256.30 g/mol
InChI Key: RPNYOGYFZRHTRR-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2-oxo-8-oxa-1-azaspiro[45]decan-3-yl)propanoate is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(2-oxo-8-oxa-1-azaspiro[4.5]decan-3-yl)propanoate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure. The process involves several steps, including nucleophilic substitution and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-oxo-8-oxa-1-azaspiro[4.5]decan-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 2-amino-3-(2-oxo-8-oxa-1-azaspiro[4.5]decan-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(2-oxo-8-oxa-1-azaspiro[4.5]decan-3-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction is facilitated by the compound’s spirocyclic structure, which allows for unique binding conformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-(2-oxo-8-oxa-1-azaspiro[4.5]decan-3-yl)propanoate is unique due to its combination of a spirocyclic core with amino and ester functionalities. This combination imparts distinct chemical properties and potential bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H20N2O4

Molecular Weight

256.30 g/mol

IUPAC Name

methyl 2-amino-3-(2-oxo-8-oxa-1-azaspiro[4.5]decan-3-yl)propanoate

InChI

InChI=1S/C12H20N2O4/c1-17-11(16)9(13)6-8-7-12(14-10(8)15)2-4-18-5-3-12/h8-9H,2-7,13H2,1H3,(H,14,15)

InChI Key

RPNYOGYFZRHTRR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CC2(CCOCC2)NC1=O)N

Origin of Product

United States

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